molecular formula C20H21NO4 B1641714 glycocitrine I

glycocitrine I

Cat. No. B1641714
M. Wt: 339.4 g/mol
InChI Key: ICOVYJLPIYGGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

glycocitrine I is a natural product found in Glycosmis parviflora, Atalantia buxifolia, and other organisms with data available.

Scientific Research Applications

  • Glycogen and Its Metabolism : Glycogen, a branched polymer of glucose, plays a crucial role in energy storage. New developments in glycogen metabolism include understanding the three-dimensional structures of biosynthetic enzymes and insights from genetically engineered mice models (Roach et al., 2012).

  • Glutamine Metabolism in Cancer Therapy : Research into cancer metabolism has expanded beyond glucose to other nutrients, including glutamine. This has potential applications in targeting glycolysis or glutaminolysis pathways for therapeutic purposes (Altman et al., 2016).

  • Syntheses of Glycocitrine-II and Acronycine : A study on the regiospecific syntheses of glycocitrine-II and acronycine from certain quinoline derivatives highlights the chemical processes involved in creating these compounds, which may be relevant to understanding glycocitrine I (Anand & Sinha, 1991).

  • Glycoconjugate Synthesis : The synthesis of glycoconjugates from unprotected carbohydrates is crucial in glycobiology, impacting areas such as diagnostics and therapeutics. This review discusses chemical methods for constructing glycoconjugates, which could be relevant to this compound applications (Villadsen et al., 2017).

  • Glycobiology in Marine Animals' Reproduction : This review on glycobiology in marine systems, with a focus on reproduction, discusses the role of complex carbohydrates in biological systems, potentially offering insights into the role of compounds like this compound in biological processes (Gallo & Costantini, 2012).

properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-10-methyl-4-(3-methylbut-2-enyl)acridin-9-one

InChI

InChI=1S/C20H21NO4/c1-11(2)8-9-12-16(25-4)10-15(23)17-19(12)21(3)18-13(20(17)24)6-5-7-14(18)22/h5-8,10,22-23H,9H2,1-4H3

InChI Key

ICOVYJLPIYGGGL-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C(C2=C1N(C3=C(C2=O)C=CC=C3O)C)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1N(C3=C(C2=O)C=CC=C3O)C)O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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